![molecular formula C20H22N4O4 B3089694 2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate CAS No. 1197230-74-2](/img/structure/B3089694.png)
2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate
Overview
Description
2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate is a chemical compound with the molecular formula C20H22N4O4 and a molecular weight of 382.41 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, such as 2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate, often involves catalyst-free cascade processes . The direct functionalization of this valuable scaffold is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a fused bicyclic 5,6 heterocycle known as imidazopyridine . This structure is recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 382.41 and a molecular formula of C20H22N4O4 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Mechanism of Action
While the specific mechanism of action for 2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been studied for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, such as 2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area of research in the development of new TB drugs .
properties
IUPAC Name |
oxalic acid;2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4.C2H2O4/c1-2-6-15(7-3-1)18-16(14-21-12-9-19-10-13-21)22-11-5-4-8-17(22)20-18;3-1(4)2(5)6/h1-8,11,19H,9-10,12-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITOTLBUHSTMKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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